molecular formula C17H17N3O4 B11992531 2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11992531
M. Wt: 327.33 g/mol
InChI Key: IVRQHNMUVUWFER-VCHYOVAHSA-N
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Description

2-(2,3-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 2-(2,3-dimethylphenoxy)acetohydrazide: This intermediate is prepared by reacting 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. The acid is then converted to its hydrazide by reaction with hydrazine hydrate.

    Condensation Reaction: The hydrazide is then reacted with 4-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, 2-(2,3-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group can enhance the compound’s binding affinity to its targets, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)acetohydrazide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    2-(3,5-dimethylphenoxy)acetohydrazide: Similar structure but with different substitution pattern on the phenoxy group.

    2-(2,6-dimethylphenoxy)acetohydrazide: Another isomer with different substitution pattern.

Uniqueness

2-(2,3-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the nitrophenyl and phenoxy groups, which contribute to its diverse reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and development.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O4/c1-12-4-3-5-16(13(12)2)24-11-17(21)19-18-10-14-6-8-15(9-7-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

IVRQHNMUVUWFER-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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